molecular formula C19H23FN2O3 B12190818 [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B12190818
M. Wt: 346.4 g/mol
InChI Key: HKPHCZVEYASZED-UHFFFAOYSA-N
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Description

[1-({[(6-Fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a synthetic derivative of cyclohexylacetic acid, characterized by an aminomethyl group on the cyclohexane ring. This amino group is acetylated with a 6-fluoro-1H-indole moiety. The compound shares structural similarities with gabapentin analogues, which are known for neurological applications, but distinguishes itself through the 6-fluoroindole substitution .

Properties

Molecular Formula

C19H23FN2O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-[1-[[[2-(6-fluoroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23FN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)

InChI Key

HKPHCZVEYASZED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.

    Introduction of the Fluoro Group: The fluorination of the indole can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Amidation: The acetylated indole is reacted with cyclohexylamine to form the amide linkage.

    Attachment of the Cyclohexylacetic Acid: The final step involves the coupling of the amide with cyclohexylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups.

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines depending on the specific site of reduction.

    Substitution: Formation of methoxy-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a probe to study the function of indole-containing biomolecules. Its fluorinated indole moiety can be used in imaging studies due to the unique properties of fluorine in NMR and PET imaging.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound may confer unique interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and fluoro groups.

Mechanism of Action

The mechanism of action of [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. The fluoro group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogues and their substituents:

Compound Name Core Structure Substituent on Acetyl Group Molecular Weight Key Reference
[1-({[(6-Fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid Cyclohexylacetic acid 6-Fluoro-1H-indol-1-yl 348.36 (calc.) -
[1-({[(Z)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (11) Cyclohexylacetic acid 2-Hydroxynaphthylidene 353.41 (calc.)
(6-Chloro-1H-indol-1-yl)acetic acid (CID 28284423) Acetic acid 6-Chloro-1H-indol-1-yl 225.63
2-(6-Chloro-1H-indol-3-yl)acetic acid (CAS 1912-44-3) Acetic acid 6-Chloro-1H-indol-3-yl 225.63
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid Acetic acid 6-Fluoro-1-methyl-1H-indazol-5-yl 208.19
[1-({2-[1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetylamino}-methyl)-cyclohexyl]-acetic acid Cyclohexylacetic acid (Boc-protected) tert-Butoxycarbonyl (BOC) 424.52

Key Observations:

  • Substitution Position : The 1-yl vs. 3-yl indole substitution alters spatial geometry, which may influence biological target interactions .
  • Heterocycle Variation : Indazole derivatives (e.g., ) exhibit distinct electronic properties compared to indole-based compounds, which could modulate activity .

Biological Activity

The compound [1-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule with potential pharmacological applications, particularly due to its indole structure and the presence of a fluorine atom. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₈H₃₁FN₂O₃. The compound features an indole moiety, an acetylamino group, and a cyclohexyl acetic acid component, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₈H₃₁FN₂O₃
Molecular Weight347.4 g/mol
Functional GroupsIndole, Acetylamino

Mechanisms of Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly in cancer therapy and anti-inflammatory contexts. The indole scaffold is known to enhance the interaction with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that indole derivatives can inhibit cancer cell proliferation through several mechanisms:

  • Apoptosis Induction : Compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .
  • Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting tumor growth .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several studies have explored the biological activity of related indole derivatives:

  • Study on Indole-Based Metal Complexes : A study evaluated the cytotoxicity of indole-containing metal complexes against colorectal carcinoma cell lines. The results showed IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
  • In Vivo Models : Research involving mouse models demonstrated that certain indole derivatives could effectively reduce tumor size when administered at specific dosages, highlighting their therapeutic potential .
  • Mechanistic Studies : Investigations into the binding affinity of these compounds to DNA revealed that they could intercalate within DNA strands, disrupting replication processes in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]}Contains bromo instead of fluoroDifferent halogen affects reactivity
Ethyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]}Lacks cyclohexane structureSimpler structure but shares indole core
4-(2-Aminoethyl)-benzoic acidLacks indole structureSimpler structure but shares benzoic acid core

The presence of fluorine in the compound may enhance its lipophilicity and overall bioactivity compared to other halogenated analogs.

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